2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Descripción
Nuclear Magnetic Resonance (NMR)
Key signals in ¹H NMR (DMSO-d₆, predicted):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| H-3 (pyrrole) | 8.2–8.4 | Singlet |
| H-6 (pyrazine) | 7.8–8.0 | Doublet |
| Carboxylic acid (-COOH) | 12.5–13.5 | Broad |
¹³C NMR peaks correlate with electronegative substituents:
| Carbon Position | δ (ppm) |
|---|---|
| C-2 (Br-substituted) | 115–120 |
| C-7 (COOH) | 165–170 |
| Pyrazine C=N | 145–155 |
Infrared (IR) Spectroscopy
Dominant absorptions arise from:
UV-Vis Spectroscopy
The conjugated π-system absorbs in the 270–310 nm range (ε ~ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the aromatic core. Bromine’s inductive effect slightly redshifts absorption compared to non-halogenated analogs.
Tautomeric Forms and Resonance Stabilization
The 5H-pyrrolo[2,3-b]pyrazine system exhibits tautomerism, with proton shifts occurring between nitrogen atoms in the pyrrole and pyrazine rings. For this derivative:
- Amino-Imino Tautomerism : The pyrrole NH group (position 5) may tautomerize to form an imino group at position 4, though this is less favored due to steric hindrance from the bromine substituent.
- Carboxylic Acid Resonance : The -COOH group stabilizes via resonance:
$$
\text{-COOH} \leftrightarrow \text{-COO}^- \cdots \text{H}^+
$$
This delocalization lowers the pKₐ to ~3–4, typical for aromatic carboxylic acids.
Resonance Structures :
The bromine atom withdraws electron density via inductive effects, polarizing the π-system and enhancing stabilization of charge-separated forms. Key resonance contributors include:
Propiedades
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHPDGWLWPFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis Pathways of the Core Heterocycle
a. Direct Bromination of Pyrrolo[2,3-b]pyrazine Derivatives
One common approach involves brominating pre-formed pyrrolo[2,3-b]pyrazine compounds. For example, the synthesis of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is achieved via electrophilic aromatic substitution using a mixture of sulfuric and nitric acids:
-
- Reagents: Pyrrolo[2,3-b]pyrazine (20 g, 101 mmol)
- Acidic medium: Ice-cold sulfuric acid (140 mL)
- Nitrating agent: Concentrated nitric acid (12.73 g, 8.47 mL, 202 mmol)
- Temperature: Maintained below 10°C during nitration
- Duration: 1.5 hours
-
- Yield: 88.7%
- Product: 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
This nitration step introduces a nitro group at the 7-position, which can later be reduced or converted into a carboxylic acid.
b. Halogenation via Metalation and Electrophilic Substitution
Alternative methods involve metalation of the heterocycle followed by halogenation. For example, using sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate a reactive intermediate, which then reacts with N-bromosuccinimide (NBS) or other brominating agents.
The introduction of the carboxylic acid group at position 7 can be achieved through several routes:
a. Oxidation of the Corresponding Methyl or Aldehyde Precursors
- Using strong oxidants such as potassium permanganate or chromium-based reagents to oxidize methylated intermediates or aldehydes to carboxylic acids.
b. Direct Carboxylation of the Heterocycle
- Under high-pressure CO₂ conditions or using metal catalysts, direct carboxylation at the 7-position has been reported, although these methods are less common and often require specific conditions.
Summary of Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Nitration followed by reduction | Sulfuric acid, nitric acid | Ice-cold | <10°C | 1.5 hours | 88.7% | Produces 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine |
| Bromination via metalation | NaH in DMF or THF | Room temp | 1-8 hours | Up to 86% | Suitable for selective bromination | |
| Oxidative carboxylation | CO₂ under pressure | Elevated temp | Variable | Variable | For converting intermediates to carboxylic acids |
Notes on Reaction Optimization and Purification
- Temperature Control: Critical during nitration to prevent overreaction and formation of by-products.
- Solvent Choice: DMF and THF are preferred for metalation and bromination due to their ability to stabilize reactive intermediates.
- Purification: Precipitation via pouring into ice water, followed by filtration and washing, yields high-purity intermediates.
Additional Research Findings
Recent studies have explored alternative routes such as:
- Microwave-Assisted Synthesis: Accelerates halogenation and functionalization steps, improving yields and reducing reaction times.
- Solid-Phase Methods: For large-scale synthesis, immobilizing reagents on solid supports simplifies purification.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Duration | Yield | Advantages |
|---|---|---|---|---|---|---|
| Nitration & reduction | HNO₃, H₂SO₄ | Ice-cold | <10°C | 2-3 hours | 88.7% | High yield, well-documented |
| Metalation & bromination | NaH, NBS | DMF/THF | Room temp | 1-8 hours | Up to 86% | Selective bromination |
| Oxidative carboxylation | CO₂, catalysts | Elevated temp | 24-48 hours | Variable | Variable | Direct carboxylation |
Análisis De Reacciones Químicas
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form reduced derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, and other derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer progression, thus offering a pathway for developing targeted cancer therapies .
Anti-inflammatory Properties
Pyrrolo compounds have been linked to anti-inflammatory effects. The ability of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid to modulate inflammatory pathways makes it a candidate for treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and lupus .
Biochemical Applications
The compound's unique structure also lends itself to various biochemical applications.
Protein Degradation
Recent advancements in targeted protein degradation have highlighted the use of compounds like this compound as building blocks for creating molecular glues or PROTACs (Proteolysis Targeting Chimeras). These molecules can selectively degrade specific proteins implicated in diseases, providing a novel therapeutic approach .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor in biochemical assays. Its ability to bind to active sites of enzymes could lead to the development of new inhibitors for therapeutic use against various diseases .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science.
Organic Electronics
Due to its electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel polymers and composite materials with desirable mechanical and thermal properties. This opens avenues for research into advanced materials for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival .
Comparación Con Compuestos Similares
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine (CAS: 875781-44-5)
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine (CAS: 1422772-78-8)
- Structure : Contains bromine atoms at positions 2 and 7 instead of a carboxylic acid.
- Properties : Increased electrophilicity due to dual bromine substituents. Similar molecular weight to the target compound (280.93 g/mol) .
- Synthetic Utility : Preferred for dual functionalization in palladium-catalyzed reactions .
Carboxylic Acid Derivatives
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid (CAS: 1522530-72-8)
- Structure : Replaces bromine at position 2 with a methyl group.
- Properties: Lower molecular weight (193.17 g/mol) and reduced steric hindrance.
Methyl 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
- Structure : Carboxylic acid esterified to a methyl group at position 2, with bromine at position 6.
- Properties : Increased hydrophobicity (logP ~1.8 predicted) compared to the carboxylic acid form. The ester group is a common prodrug strategy to enhance bioavailability .
- Applications : Used in kinase inhibitor synthesis, as seen in spleen tyrosine kinase (SYK) inhibitors with IC₅₀ values <100 nM .
Functionalized Analogues in Medicinal Chemistry
(9R)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic Acid 4-Fluoro-benzylamide
- Structure : Incorporates an oxazolo-pyrazine fused system and a benzylamide group.
- Activity : Acts as a neuropeptide S receptor (NPSR) antagonist with enantiomer-specific efficacy. The (9R)-enantiomer showed full antagonism (IC₅₀ = 1.2 µM), while the (9S)-form was inactive .
- Comparison : The target compound’s carboxylic acid group could be similarly derivatized to amides for receptor-targeted drug design.
2-(3,4,5-Trimethoxy-phenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid Isopropylamide
- Structure : Features a trimethoxyphenyl group and isopropylamide.
- Activity : Binds SYK with a crystallographically resolved binding mode (PDB: 4LXS), highlighting the importance of the pyrrolopyrazine core in kinase inhibition .
Data Tables
Table 1: Physical and Chemical Properties of Selected Analogues
Actividad Biológica
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1422772-78-8) is a heterocyclic compound notable for its structural complexity, containing both pyrrole and pyrazine rings. Its unique chemical properties make it a promising candidate for various biological applications, particularly in medicinal chemistry as a potential kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄BrN₃O₂, with a molecular weight of 242.03 g/mol. The presence of a bromine atom and a carboxylic acid group enhances its reactivity and versatility in chemical modifications.
| Property | Value |
|---|---|
| CAS Number | 1422772-78-8 |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| InChI Key | GMNHPDGWLWPFSV-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its inhibition of specific kinases. This compound binds to the active sites of these enzymes, disrupting cellular processes such as proliferation and survival. Studies have indicated that it can inhibit various kinases including:
- Fibroblast Growth Factor Receptor 1 (FGFR1)
- Bruton’s tyrosine kinase (BTK)
- Janus kinase 3 (JAK3)
These interactions suggest its potential role in cancer therapeutics and other diseases where kinase activity is dysregulated.
Biological Evaluation and Case Studies
Recent studies have focused on evaluating the biological activity of this compound through various assays:
- Kinase Inhibition Assays : Research has shown that derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine exhibit significant inhibitory effects on FGFR1 with IC50 values in the nanomolar range. For instance, one study reported an IC50 value of 0.6 nM for a closely related compound derived from this scaffold .
- Structure-Activity Relationship (SAR) : A systematic evaluation of structural modifications has revealed that alterations to the bromine substituent or the carboxylic acid group can significantly impact the binding affinity and inhibitory potency against target kinases .
- Metabolic Stability Studies : In vitro metabolic assays demonstrated favorable stability profiles for certain derivatives, indicating low clearance rates in human liver microsomes, which is crucial for drug development .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, comparisons with structurally similar compounds are essential:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5H-Pyrrolo[2,3-b]pyrazine | Lacks bromine; less reactive | Lower kinase inhibition |
| 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | No carboxyl group; reduced versatility | Moderate activity against FGFR1 |
| 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde | Aldehyde instead of carboxylic acid; different reactivity | Variable activity depending on modifications |
This comparative analysis illustrates how the presence of both a bromine atom and a carboxylic acid group in this compound enhances its reactivity and biological potential.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, and how can purity be maximized?
The synthesis typically involves bromination of a pyrrolopyrazine precursor. For example, intermediates like methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS 1201186-54-0) are synthesized via Pd-catalyzed cross-coupling or direct bromination using reagents like NBS (N-bromosuccinimide) . Protecting groups (e.g., SEM or tosyl groups) are often employed to stabilize reactive positions during functionalization . Purity (>98%) is achieved via column chromatography or preparative HPLC, as validated in studies using chiral chromatography for enantiomeric separation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of bromination and carboxylate positioning .
- HPLC-MS : Used to assess purity and detect trace impurities, especially in intermediates like methyl esters .
- X-ray Crystallography : Resolves absolute configurations, as demonstrated for related pyrrolopyrazine derivatives .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, crucial for storage recommendations .
Q. What safety protocols are essential for handling this compound?
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to its reactivity with water and flammability (H315, H319, H335) .
- Spill Management : Use sand or vermiculite for containment; avoid aqueous solutions to prevent exothermic reactions .
Advanced Research Questions
Q. How does the bromine substituent influence structure-activity relationships (SAR) in drug discovery?
The bromine atom enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to generate analogs for kinase inhibitors. Computational docking studies show that bromine’s steric bulk optimizes binding to JAK3’s ATP-binding pocket (RMSD 0.296 Å with water molecules) . Substitution at the 5-position (e.g., methyl or SEM groups) modulates solubility and metabolic stability .
Q. What contradictory data exist regarding its pharmacological efficacy, and how can they be resolved?
- Antibacterial Activity : While 5-ethyl-3-(1-pyrrolidinyl)-pyrrolopyrazine derivatives show potent activity against E. coli (MIC 0.5 µg/mL), brominated analogs exhibit reduced potency, likely due to decreased membrane permeability .
- Neuropeptide S Receptor (NPSR) Antagonism : Racemic mixtures show variable efficacy in vivo, resolved by chiral separation; only the (9R)-enantiomer inhibits NPSR (IC₅₀ 30 nM) .
Methodological Resolution : Use enantiopure samples and standardized assays (e.g., calcium mobilization in HEK293 cells) .
Q. How is this compound utilized in PROTAC development?
It serves as a warhead in proteolysis-targeting chimeras (PROTACs) due to its ability to bind E3 ubiquitin ligases. For example, tert-butyl 7-(methyl(7-tosyl-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-azaspiro[3.5]nonane-2-carboxylate derivatives incorporate brominated pyrrolopyrazine motifs for targeted protein degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
